Product packaging for Boc-Asp(OcHex)-OSu(Cat. No.:CAS No. 118534-86-4)

Boc-Asp(OcHex)-OSu

Cat. No.: B613727
CAS No.: 118534-86-4
M. Wt: 412.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-Asp(OcHex)-OSu is a protected aspartic acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The compound features tert-butyloxycarbonyl (Boc) protection for the alpha-amino group and a cyclohexyl (OcHex) ester protection for the beta-carboxylic acid side chain, activated as an N-hydroxysuccinimide (OSu) ester. This orthogonal protection strategy is essential for the complex, sequential synthesis of peptides, allowing for the selective deprotection and activation of specific sites without side reactions. The Boc group can be removed under mild acidic conditions, while the cyclohexyl ester is stable to these conditions but can be cleaved later using strong acids like anhydrous hydrogen fluoride (HF), a tactic demonstrated in the synthesis of complex molecules like ester insulin . The primary application of this compound is in the convergent chemical synthesis of peptides, particularly those requiring the specific incorporation of aspartic acid with a protected side chain. The pre-activated OSu ester facilitates efficient coupling with other amino acids or peptide chains under mild conditions, helping to preserve stereochemical integrity. This is critical for producing peptides with high enantiomeric purity, as the risk of racemization is a significant concern during aspartic acid incorporation . The compound's value is highlighted in advanced research, such as the total chemical synthesis of biologically active proteins like insulin, where precise control over the peptide chain assembly and disulfide bond formation is paramount . For research purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N2O8 B613727 Boc-Asp(OcHex)-OSu CAS No. 118534-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O8/c1-19(2,3)28-18(26)20-13(11-16(24)27-12-7-5-4-6-8-12)17(25)29-21-14(22)9-10-15(21)23/h12-13H,4-11H2,1-3H3,(H,20,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQHBMPIRUFKST-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc Asp Ochex Osu

Synthesis of Protected Aspartic Acid Precursors

The journey to Boc-Asp(OcHex)-OSu begins with the synthesis of its immediate precursor, N-α-tert-Butyloxycarbonyl-L-aspartic acid β-cyclohexyl ester, commonly known as Boc-Asp(OcHex)-OH. chemicalbook.com This intermediate is a derivative of L-aspartic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain β-carboxyl group is protected as a cyclohexyl ester. The synthesis of this precursor involves two primary transformations: N-protection and side-chain esterification.

Nα-tert-Butyloxycarbonyl (Boc) Protection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis. wikipedia.org Its installation onto the α-amino group of aspartic acid is a critical step. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukorganic-chemistry.org The reaction conditions are generally mild and flexible, offering high yields. fishersci.co.uk The process is typically carried out by reacting the amino acid with Boc₂O in the presence of a base. organic-chemistry.org Various solvent and base systems can be employed, allowing for adaptation to specific laboratory conditions. wikipedia.orgfishersci.co.uk

Several protocols have been established for the N-Boc protection of amino acids:

Aqueous Conditions : The amine can be treated with Boc₂O and a base like sodium hydroxide (B78521) in an aqueous medium. wikipedia.org A biphasic system of chloroform (B151607) and aqueous sodium bicarbonate at reflux has also been reported. wikipedia.org

Anhydrous Conditions : The reaction can be performed in organic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or methanol (B129727). wikipedia.orgfishersci.co.uk In these systems, bases like 4-dimethylaminopyridine (B28879) (DMAP) or triethylamine (B128534) (Et₃N) are often used. wikipedia.orgfishersci.co.uk

Catalytic Approaches : Modern methods utilize catalysts to enhance efficiency and chemoselectivity. For instance, iodine and perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) have been shown to be effective catalysts for N-tert-butoxycarbonylation under solvent-free conditions. organic-chemistry.org

Table 1: Common Methods for Nα-Boc Protection of Amines
ReagentsSolvent/ConditionsKey FeaturesReference
Boc₂O, NaOHWater or Water/THFStandard aqueous method. wikipedia.orgfishersci.co.uk
Boc₂O, NaHCO₃Chloroform/Water (biphasic)Reflux conditions, suitable for certain substrates. wikipedia.org
Boc₂O, DMAPAcetonitrile or THFAnhydrous conditions, DMAP acts as a base/catalyst. wikipedia.org
Boc₂O, Iodine (catalytic)Solvent-free, Room Temp.Efficient and mild protocol. organic-chemistry.org

The Boc group is stable under most basic and nucleophilic conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), a property that is fundamental to its use in stepwise peptide synthesis. wikipedia.org

β-Carboxyl O-Cyclohexyl Esterification Procedures

The protection of the β-carboxyl group of aspartic acid as a cyclohexyl (OcHex) ester is a key feature of this precursor. This esterification can be achieved through several chemical routes. One common strategy involves the reaction of an appropriately N-protected aspartic acid derivative with cyclohexanol (B46403). For instance, Boc-Asp-OH can be esterified using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org This method, often referred to as the Steglich esterification, is effective for forming esters, including those with sterically demanding alcohols, at room temperature. organic-chemistry.org

Alternatively, the synthesis can start with the esterification of L-aspartic acid itself, followed by N-protection. For example, L-threonine has been esterified with cyclohexanol using thionyl chloride (SOCl₂). nih.gov A similar principle could be applied to aspartic acid. The synthesis of the precursor H-Asp(OcHex)-OH has been documented, which can then be subjected to N-Boc protection using Boc₂O to yield Boc-Asp(OcHex)-OH. chemsrc.com

Optimization of Intermediate Synthesis Conditions

A significant challenge in the synthesis of aspartic acid-containing peptides is the base- or acid-catalyzed formation of aspartimide, a cyclic side product. uwec.eduresearchgate.net This can lead to a mixture of the desired α-peptide and an undesired β-peptide isomer. peptide.com The choice of the β-carboxyl protecting group is crucial for minimizing this side reaction. uwec.edu

The use of the β-cyclohexyl ester has been specifically identified as a strategy to significantly reduce aspartimide formation compared to other esters, such as the benzyl (B1604629) (Bzl) ester, particularly during Boc-based solid-phase peptide synthesis (SPPS). uwec.edupeptide.compeptide.com The steric bulk of the cyclohexyl group hinders the intramolecular cyclization reaction. researchgate.net Research has shown that bulky, acyclic aliphatic protecting groups can offer even greater resistance to base-catalyzed aspartimide formation. researchgate.net However, the cyclohexyl ester provides a good balance of stability and reactivity, making Boc-Asp(OcHex)-OH a preferred derivative in many synthetic schemes. researchgate.netunits.it It is stable to the acidic conditions used for Boc group removal (e.g., TFA) and to the basic conditions sometimes encountered during peptide synthesis, yet it can be cleaved by strong acids like anhydrous hydrogen fluoride (B91410) (HF) during the final deprotection step. researchgate.netnih.gov

Activation to N-Hydroxysuccinimide Ester

With the precursor Boc-Asp(OcHex)-OH in hand, the final step is the activation of its free α-carboxyl group to form the N-Hydroxysuccinimide (NHS) ester. NHS esters are among the most frequently used activated esters in bioconjugation and peptide synthesis because they are relatively easy to prepare and can be isolated as stable solids. researchgate.net They react efficiently with primary amines under physiological or slightly basic conditions to form stable amide bonds, releasing the water-soluble and easily removable N-hydroxysuccinimide byproduct. researchgate.net

Chemical Transformation Protocols

The conversion of the carboxylic acid in Boc-Asp(OcHex)-OH to this compound is a standard esterification reaction. The most traditional and widely used method involves the condensation of the carboxylic acid with N-hydroxysuccinimide (NHS). researchgate.netgoogle.com This reaction is typically facilitated by a coupling agent in an anhydrous organic solvent like N,N-dimethylformamide (DMF), ethyl acetate, or dichloromethane (B109758) (DCM). researchgate.netgoogle.comneb.com The reaction mixture is usually stirred at room temperature until completion, after which the product can be isolated. neb.com

Role of Coupling Reagents and Catalysts in Activation

The choice of coupling reagent is critical for the efficient and clean formation of the NHS ester. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of NHS.

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common activators. google.compeptide.com DCC, in particular, has been frequently used for synthesizing NHS esters. researchgate.netgoogle.com The reaction proceeds through an O-acylisourea intermediate. A significant drawback of DCC is that it is a known allergen, and the dicyclohexylurea (DCU) byproduct is often difficult to remove from the product due to its low solubility in many organic solvents. researchgate.netpeptide.com Water-soluble carbodiimides like ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) can be used to simplify purification via aqueous extraction. peptide.com

Phosphonium and Uronium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are also effective coupling agents. nih.govpeptide.com These reagents often lead to less racemization and fewer side reactions compared to carbodiimides. peptide.com TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is specifically designed to form activated NHS esters. peptide.com

Alternative Methods : To avoid the issues associated with carbodiimides, other methods have been developed. One approach involves using N,N′-disuccinimidyl carbonate (DSC). researchgate.net A more recent development is a one-pot method using a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (Et₃N) to generate active esters, including NHS esters, from carboxylic acids without the need for carbodiimides. organic-chemistry.org This method is cost-effective and proceeds at room temperature with minimal racemization. organic-chemistry.org

Table 2: Selected Coupling Reagents for NHS Ester Formation
ReagentAbbreviationByproduct CharacteristicsReference
N,N'-DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU), poorly soluble. researchgate.netgoogle.compeptide.com
DiisopropylcarbodiimideDICDiisopropylurea, more soluble than DCU. peptide.com
Ethyl-(N',N'-dimethylamino)propylcarbodiimide HClEDC or EDACWater-soluble urea. peptide.com
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPForms carcinogenic HMPA. peptide.com
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTUGenerally clean reactions. nih.govrsc.org
N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborateTSTUSpecifically for NHS ester formation. peptide.com

Purification Techniques for Synthetic Intermediates and Final Product

Thorough purification of this compound is critical to ensure the integrity of subsequent peptide synthesis steps. The purification strategy typically involves a combination of chromatographic methods and classic workup and isolation procedures to remove unreacted starting materials, coupling reagents, and byproducts.

Chromatographic Methodologies

Column chromatography is a widely employed technique for the purification of N-protected amino acid-OSu esters. thieme-connect.dersc.org Silica gel is the most common stationary phase used for this purpose. wiley-vch.de

A gradient elution system is often utilized to effectively separate the desired product from impurities. A typical mobile phase might start with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. wiley-vch.de The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. thieme-connect.de

Table 2: Typical Parameters for Chromatographic Purification

ParameterDescription
Stationary Phase Silica gel (100-200 mesh or 230-400 mesh)
Mobile Phase Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol
Elution Profile Increasing polarity gradient
Detection UV visualization (if applicable) or staining with a suitable agent (e.g., potassium permanganate)

Workup and Isolation Procedures

The initial workup procedure following the synthesis of this compound is primarily focused on the removal of the major byproduct, N,N'-dicyclohexylurea (DCU), which is sparingly soluble in many organic solvents. researchgate.net This is typically achieved by filtration of the reaction mixture. researchgate.net

Subsequent workup involves a series of aqueous washes to remove water-soluble impurities. The organic layer containing the product is washed sequentially with a dilute acid solution (e.g., 5% citric acid or 1N HCl) to remove any unreacted basic compounds, followed by a wash with a dilute basic solution (e.g., 5% sodium bicarbonate) to remove unreacted Boc-Asp(OcHex)-OH. rsc.orgrsc.org A final wash with brine helps to remove residual water from the organic phase.

After drying the organic layer over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, the solvent is removed under reduced pressure to yield the crude product. rsc.org Final purification is often achieved through recrystallization from a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/ether, to afford the pure this compound as a crystalline solid. thieme-connect.de

Table 3: Standard Workup and Isolation Protocol

StepProcedurePurpose
1. Filtration The reaction mixture is filtered.To remove the precipitated N,N'-dicyclohexylurea (DCU).
2. Acidic Wash The filtrate is washed with a dilute acid (e.g., 5% citric acid).To remove any residual basic impurities.
3. Basic Wash The organic layer is washed with a dilute base (e.g., 5% NaHCO₃).To remove unreacted Boc-Asp(OcHex)-OH.
4. Brine Wash The organic layer is washed with saturated NaCl solution.To remove residual water.
5. Drying The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).To remove all traces of water.
6. Solvent Evaporation The solvent is removed in vacuo.To obtain the crude product.
7. Recrystallization The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool.To obtain the pure crystalline final product.

Mechanistic Insights into Boc Asp Ochex Osu Reactivity

Principles of Activated Ester Aminolysis

The core reaction involving Boc-Asp(OcHex)-OSu is the aminolysis of an activated ester. In this process, the N-hydroxysuccinimide (NHS) ester of the protected aspartic acid derivative serves as an electrophile. fiveable.me The α-amino group of the incoming amino acid acts as a nucleophile, attacking the carbonyl carbon of the activated ester. jpt.comuniurb.it This reaction proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate. thieme-connect.demst.edu The subsequent breakdown of this intermediate is the rate-limiting step, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thieme-connect.de

The use of NHS esters is a popular strategy in peptide synthesis because they are highly reactive towards primary amines, leading to the formation of stable amide linkages. nih.gov The reaction is typically carried out under mild conditions, often in organic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). broadpharm.comuwec.edu While the aminolysis of NHS esters is generally efficient, it can face competition from hydrolysis, especially in the presence of water. thermofisher.comnih.govresearchgate.netnih.gov The rate of hydrolysis increases with pH, which can reduce the efficiency of the coupling reaction. thermofisher.com

Reaction Kinetics and Amide Bond Formation Mechanisms

The formation of an amide bond via an activated ester like this compound is a bimolecular reaction, meaning its rate is dependent on the concentration of both the activated ester and the amine. thieme-connect.de The reaction kinetics can be influenced by several factors, including the solvent, temperature, and the presence of catalysts. Studies have shown that the aminolysis of NHS esters can exhibit both first-order and second-order kinetics with respect to the amine concentration, suggesting a complex mechanism that can involve general-base catalysis where an additional amine molecule facilitates proton transfer in the rate-determining step. mst.edu

FactorInfluence on Reaction Kinetics
Concentration The rate of this bimolecular reaction is dependent on the concentrations of both the activated ester and the amine. thieme-connect.de
pH The rate of hydrolysis of the NHS ester, a competing reaction, increases with higher pH. thermofisher.com
Catalysis The reaction can be subject to general-base catalysis by the amine, leading to a second-order dependence on amine concentration. mst.edu
Temperature Reaction rates generally increase with temperature, but this can also increase the rate of side reactions.

Influence of Activating Group on Coupling Efficiency

The choice of activating group is critical for the efficiency of peptide coupling reactions. bachem.comcreative-peptides.com The N-hydroxysuccinimide (OSu) group in this compound is a widely used activating group that forms stable and isolable active esters. thieme-connect.debachem.com These esters are sufficiently reactive to couple with amines to form amide bonds with high efficiency. fiveable.me

The primary role of the activating group is to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the incoming amino acid. jpt.comcreative-peptides.com Compared to other activating strategies, NHS esters offer a good balance of reactivity and stability, which helps to minimize side reactions such as racemization. creative-peptides.compeptide.com The efficiency of the coupling can be further enhanced by using additives like 1-hydroxybenzotriazole (B26582) (HOBt), although this is more common in carbodiimide-mediated couplings. creative-peptides.comamericanpeptidesociety.org The reactivity of different activating groups varies, with pentafluorophenyl esters being more reactive than NHS esters, which are in turn more reactive than nitrophenyl esters. thieme-connect.de

Activating GroupRelative ReactivityStability of Activated Ester
Pentafluorophenyl (PFP)HighModerate
N-hydroxysuccinimide (OSu/NHS) Moderate High (isolable) thieme-connect.debachem.com
p-Nitrophenyl (ONp)LowHigh

Regioselectivity Considerations in Peptide Elongation

Regioselectivity is a critical aspect of peptide synthesis, ensuring that the peptide bond forms at the correct position. acs.org In the case of this compound, the α-amino group is protected by the Boc group, preventing it from participating in the coupling reaction. researchgate.net This directs the incoming amino acid to react specifically with the activated α-carboxyl group, ensuring the correct peptide bond formation and chain elongation. acs.org

For trifunctional amino acids like aspartic acid, which has a side-chain carboxyl group, regioselectivity is paramount to avoid the formation of unnatural peptide linkages. acs.org The protection of the β-carboxyl group with a cyclohexyl (OcHex) ester prevents it from reacting, thus ensuring that the peptide chain is extended from the α-carboxyl group. Without such protection, the incoming amino acid could react with either the α- or β-carboxyl group, leading to a mixture of products. The use of orthogonal protecting groups, which can be removed under different conditions, is a key strategy for achieving regioselective synthesis of complex peptides. wikipedia.org

Impact of Protecting Groups on Compound Stability and Reactivity Profile

The protecting groups on this compound, namely the tert-butyloxycarbonyl (Boc) group on the α-amine and the cyclohexyl (OcHex) ester on the β-carboxyl, play a crucial role in the compound's stability and reactivity.

The Boc group is an acid-labile protecting group, stable under basic and nucleophilic conditions encountered during peptide coupling. uwec.eduorganic-chemistry.org This stability prevents unwanted side reactions at the N-terminus. jpt.com It is typically removed with acids like trifluoroacetic acid (TFA) after the coupling step to allow for the next amino acid to be added to the growing peptide chain. uwec.edu

The cyclohexyl (OcHex) group protects the side-chain carboxyl group of the aspartic acid residue. This group is notably stable under the acidic conditions used to remove the Boc group and is also resistant to the basic conditions used in some peptide synthesis strategies. rsc.orgnih.gov A significant advantage of the OcHex group is its ability to minimize the formation of aspartimide, a common side reaction associated with aspartic acid residues, particularly when followed by amino acids like glycine (B1666218), serine, or asparagine. uwec.edunih.govresearchgate.net Studies have shown that the cyclohexyl ester leads to significantly less aspartimide formation compared to the benzyl (B1604629) (Bzl) ester under both acidic and basic conditions. nih.gov This enhanced stability is attributed to the steric bulk of the cyclohexyl group, which hinders the intramolecular cyclization that leads to aspartimide formation. researchgate.net However, the removal of the OcHex group requires harsher conditions, such as strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid. rsc.orgnih.gov

Protecting GroupPositionKey FunctionCleavage ConditionsStability
Boc α-aminoPrevents self-coupling and ensures regioselectivity. jpt.comAcidic (e.g., TFA) uwec.eduStable to base and nucleophiles. uwec.eduorganic-chemistry.org
OcHex β-carboxylPrevents side-chain reactions and minimizes aspartimide formation. nih.govresearchgate.netStrong acid (e.g., HF) rsc.orgnih.govStable to mild acid and base. rsc.orgnih.gov

Compound Names

Abbreviation/NameFull Chemical Name
This compoundN-α-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester α-N-hydroxysuccinimide ester
Boctert-Butoxycarbonyl
OcHexCyclohexyl ester
OSuN-hydroxysuccinimide ester
AspAspartic acid
DMFDimethylformamide
DCMDichloromethane
HOBt1-Hydroxybenzotriazole
TFATrifluoroacetic acid
BzlBenzyl
HFHydrogen fluoride

Protecting Group Orthogonality and Strategic Deprotection

Role of the Boc Group in Nα-Protection

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines, particularly in peptide synthesis. genscript.comresearchgate.net Its popularity stems from its reliability and well-understood cleavage conditions.

The Boc group is characterized by its lability in acidic environments. americanpeptidesociety.orguwec.edu This property is central to its function as a temporary protecting group for the Nα-amino group during solid-phase peptide synthesis (SPPS). The standard condition for the removal of the Boc group is treatment with a moderate acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). uwec.edupeptide.com The concentration of TFA is often around 50%. peptide.comchempep.com The cleavage mechanism involves the formation of a stable tert-butyl cation, which is then scavenged to prevent unwanted side reactions. peptide.comorganic-chemistry.org Alternative, milder acidic conditions can also be employed, such as using TMS triflate in the presence of a non-nucleophilic base like lutidine. nih.gov

ReagentConditionsApplication
Trifluoroacetic Acid (TFA)20-50% in Dichloromethane (DCM)Standard for Boc deprotection in SPPS. uwec.educhempep.com
Hydrogen Chloride (HCl)4 N in 1,4-dioxaneAlternative for Boc removal. uwec.edu
TMS Triflate / Lutidine-Milder conditions for sensitive substrates. nih.gov

This table summarizes common reagents and conditions for the cleavage of the Boc protecting group.

The Boc group's stability under a wide range of conditions other than strong acid makes it highly compatible with the diverse chemical environments encountered during peptide synthesis. organic-chemistry.org It is stable to basic and nucleophilic conditions, which are often used for the deprotection of other protecting groups or for on-resin modifications. organic-chemistry.org This orthogonality allows for the selective removal of side-chain protecting groups without affecting the Nα-Boc protection, and vice-versa. biosynth.com For instance, the Boc group remains intact during the coupling steps where the carboxyl group of the incoming amino acid is activated. genscript.com

Acid-Lability and Cleavage Conditions

Functionality of the O-Cyclohexyl Ester in β-Carboxyl Protection

The protection of the side-chain carboxyl group of aspartic acid is crucial to prevent side reactions during peptide synthesis. The O-cyclohexyl (OcHex) ester has proven to be a particularly effective protecting group for this purpose. peptide.com

A key advantage of the OcHex ester is its stability under the acidic conditions used to cleave the Boc group. rsc.org While benzyl (B1604629) (Bzl) esters, another common choice for side-chain protection in Boc chemistry, can be partially cleaved during the repetitive TFA treatments required for Boc removal, the OcHex group exhibits significantly greater stability. uwec.edursc.org This enhanced stability minimizes the loss of side-chain protection throughout the synthesis of long peptides, leading to a higher quality final product. rsc.org

While stable to the acidic conditions of Boc deprotection, the OcHex ester can be removed under different conditions, often involving base-mediated hydrolysis, although strong acids are typically used for final deprotection in Boc-based strategies. The search results indicate that O-cyclohexyl ethers are stable to 20% piperidine (B6355638) in DMF, a common reagent for Fmoc deprotection, highlighting their orthogonality in different synthetic schemes. rsc.org For the final cleavage from the resin and removal of side-chain protecting groups in a Boc strategy, strong acids like anhydrous hydrogen fluoride (B91410) (HF) are typically employed.

A significant challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide, a cyclic imide intermediate. nih.govchemrxiv.org This side reaction can lead to the formation of undesired β- and D-aspartyl peptides and can be particularly problematic when the aspartyl residue is followed by amino acids like glycine (B1666218), serine, or asparagine. uwec.edunih.gov The use of the O-cyclohexyl ester as a protecting group for the β-carboxyl group has been shown to significantly suppress aspartimide formation compared to other esters like the benzyl ester. nih.govunits.it Studies have demonstrated that the cyclohexyl protected tetrapeptide resulted in a 170-fold reduction in imide formation under basic conditions compared to the benzyl-protected equivalent. nih.gov The bulkier nature of the cyclohexyl group is thought to sterically hinder the intramolecular cyclization that leads to aspartimide formation. biotage.com This makes Boc-Asp(OcHex)-OH and its activated derivatives like Boc-Asp(OcHex)-OSu valuable building blocks for the synthesis of peptides prone to this side reaction. peptide.comsigmaaldrich.com

Protecting GroupAspartimide FormationCleavage Conditions
O-cyclohexyl (OcHex)Significantly suppressed. nih.govStable to TFA, cleaved by strong acid (e.g., HF). rsc.org
O-benzyl (OBzl)More prone to formation. uwec.edunih.govCleaved by strong acid (e.g., HF) or hydrogenolysis. uwec.edu
tert-butyl (OtBu)Susceptible to base-catalyzed formation. uwec.eduCleaved by TFA. uwec.edu

This table compares different side-chain protecting groups for aspartic acid in terms of aspartimide formation and cleavage conditions.

Base-Mediated Cleavage for Side-Chain De-Protection

Orthogonal Protecting Group Strategies in Peptide Synthesis

In the complex process of chemically synthesizing peptides, the precise and controlled assembly of amino acid building blocks is paramount. springernature.com This control is achieved through the use of protecting groups, which temporarily mask reactive functional groups on the amino acids to prevent unwanted side reactions during the formation of peptide bonds. springernature.combiosynth.com The success of a complex peptide synthesis hinges on the chosen protecting group strategy. nih.govresearchgate.net

A key concept governing these strategies is "orthogonality". rsc.org Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-overlapping chemical conditions. biosynth.comrsc.org This allows for the selective deprotection of one functional group while others remain protected. This principle is fundamental for synthesizing complex peptides, such as those with branches or those requiring on-resin modifications like cyclization. rsc.orgiris-biotech.de

The compound this compound is a quintessential example of a building block designed for a specific orthogonal strategy. It incorporates three key moieties:

Boc (tert-butyloxycarbonyl): A temporary protecting group for the α-amino group (Nα). It is acid-labile and typically removed using moderately strong acids like trifluoroacetic acid (TFA). uwec.educsbiochina.com

OcHex (cyclohexyl ester): A semi-permanent protecting group for the β-carboxyl group on the aspartic acid side chain. It is stable to the acidic conditions used to remove the Boc group but can be cleaved with very strong acids like anhydrous hydrogen fluoride (HF). uwec.educhempep.comunits.it

OSu (N-hydroxysuccinimidyl ester): An activating group on the α-carboxyl function. This group is not a protecting group but facilitates the efficient formation of a peptide bond with the free amino group of another amino acid. rsc.org

The strategic utility of this compound lies in the differential acid lability of the Boc and OcHex groups. During solid-phase peptide synthesis (SPPS), the Boc group is repeatedly removed at each cycle to allow for the coupling of the next amino acid. The OcHex group, however, remains intact throughout the chain assembly, protecting the side-chain carboxyl group. It is only removed during the final cleavage step, which simultaneously releases the completed peptide from the resin support. nih.gov This graduated lability is the cornerstone of the Boc/Bzl protection strategy. csbiochina.com

The selection of the OcHex ester for the aspartic acid side chain is a strategic choice to mitigate a common side reaction known as aspartimide formation. uwec.edu This intramolecular cyclization is particularly problematic in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn and can be catalyzed by both basic and acidic conditions. uwec.edu The bulky cyclohexyl group has been shown to reduce the propensity for aspartimide formation compared to other esters like the benzyl ester (OBzl). uwec.eduunits.it

Comparison with Fmoc/tBu and Boc/Bzl Chemistries

Modern peptide synthesis is dominated by two primary orthogonal protection schemes: the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy and the tert-butoxycarbonyl/benzyl (Boc/Bzl) strategy. nih.goviris-biotech.de The building block this compound is specifically designed for use within the Boc/Bzl framework.

The fundamental difference between these two strategies lies in the chemical conditions used for the removal of the temporary Nα-protecting group.

Fmoc/tBu Chemistry: This strategy is considered truly orthogonal. biosynth.com The Nα-Fmoc group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.deresearchgate.net The side-chain protecting groups (e.g., tBu, OtBu, Trt) and the resin linker are acid-labile and are removed in a final step using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net

Boc/Bzl Chemistry: This strategy relies on graduated acid lability. csbiochina.com The temporary Nα-Boc group is removed by a moderately strong acid (e.g., 25-50% TFA in dichloromethane, DCM). uwec.educsbiochina.com The "permanent" side-chain protecting groups, such as Bzl-derived ethers and esters (and OcHex), and the resin linker require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for cleavage. csbiochina.comnih.gov

The table below provides a detailed comparison of the two chemistries, highlighting the role of the aspartic acid protecting group in each.

FeatureFmoc/tBu ChemistryBoc/Bzl Chemistry
Nα-Protection Fmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)
Nα-Deprotection Base-mediated (e.g., 20% Piperidine in DMF) iris-biotech.deAcid-mediated (e.g., 25-50% TFA in DCM) uwec.edu
Side-Chain Protection Acid-labile (e.g., tBu, OtBu, Trt)Strong acid-labile (e.g., Bzl, Tos, OcHex) iris-biotech.denih.gov
Asp Side-Chain Protection OtBu (tert-butyl ester) uwec.edupeptide.comOBzl (benzyl ester) or OcHex (cyclohexyl ester) uwec.eduiris-biotech.de
Final Cleavage/Deprotection Strong acid (e.g., 95% TFA with scavengers) researchgate.netVery strong liquid acid (e.g., HF with scavengers) nih.gov
Orthogonality True Orthogonality (Base vs. Acid) biosynth.comGraduated Lability (Moderate Acid vs. Strong Acid) csbiochina.com
Key Advantage Milder cleavage conditions; avoids HF. iris-biotech.deRobust for long or 'difficult' sequences; less aggregation. nih.gov
Key Disadvantage Piperidine can cause side reactions (e.g., aspartimide). uwec.eduRequires specialized HF apparatus; harsh final cleavage. nih.gov

The use of this compound within the Boc/Bzl strategy offers a significant advantage over the more traditional Boc-Asp(OBzl)-OH. While both OcHex and OBzl are cleaved by HF, the OcHex group provides superior stability and minimizes the risk of aspartimide formation during the repetitive TFA-mediated Nα-deprotection steps of the synthesis. uwec.eduunits.it In contrast, the standard protecting group for aspartic acid in the Fmoc/tBu strategy is the tert-butyl ester (OtBu), which is cleaved under the same final TFA conditions as the other side-chain protecting groups. uwec.edu While generally effective, aspartimide formation can still occur under the basic conditions used for Fmoc removal, particularly in susceptible sequences. uwec.edu

The following table summarizes the deprotection conditions for the protecting groups relevant to this discussion.

Protecting GroupChemistryRemoval ConditionsStability
Boc Boc/Bzl25-50% TFA in DCM uwec.eduStable to base, nucleophiles, and hydrogenolysis. organic-chemistry.org
OcHex Boc/BzlAnhydrous HF or TFMSA chempep.comnih.govStable to TFA and basic conditions. uwec.educhempep.com
Fmoc Fmoc/tBu20% Piperidine in DMF iris-biotech.deStable to acids and hydrogenolysis.
OtBu Fmoc/tBu~95% TFA iris-biotech.depeptide.comStable to base and hydrogenolysis.
Bzl Boc/BzlAnhydrous HF or H₂/Pd-C nih.goviris-biotech.deStable to TFA and base.

Applications of Boc Asp Ochex Osu in Peptide and Complex Biomolecule Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated construction of peptide chains on a solid support. iris-biotech.de Boc-Asp(OcHex)-OSu and its related precursor, Boc-Asp(OcHex)-OH, are integral to the Boc-SPPS strategy for incorporating aspartic acid residues. units.itsigmaaldrich.comsigmaaldrich.com

Incorporation into Growing Peptide Chains

In Boc-SPPS, the peptide chain is assembled stepwise while anchored to an insoluble polymer resin. iris-biotech.delibretexts.org The process involves a repeating cycle of deprotection and coupling steps. iris-biotech.de The N-terminal Boc group of the resin-bound peptide is removed with a mild acid, typically trifluoroacetic acid (TFA), to expose a free amino group. uwec.educhempep.com

The next amino acid to be added, in this case, an activated form of aspartic acid, is then introduced. While Boc-Asp(OcHex)-OH is more commonly activated in situ using coupling reagents, the pre-activated this compound can also be used to form the new peptide bond. chemicalbook.combachem.com The OSu group is an excellent leaving group, facilitating the nucleophilic attack by the free amino group of the peptide chain, thus elongating the peptide. bachem.com This cycle is repeated until the desired peptide sequence is fully assembled. libretexts.org

Strategies for Aspartic Acid Residue Introduction in SPPS

The introduction of aspartic acid residues in SPPS requires careful selection of a side-chain protecting group to prevent unwanted side reactions. A significant challenge is the base-catalyzed formation of an aspartimide intermediate, which can lead to byproducts. uwec.edunih.gov The cyclohexyl (OcHex) ester protecting group on the β-carboxyl of this compound is specifically employed to minimize this side reaction. sigmaaldrich.comuwec.edu Compared to other esters like the benzyl (B1604629) (Bzl) ester, the OcHex group provides enhanced stability and reduces the propensity for aspartimide formation, especially in sequences known to be problematic, such as Asp-Gly. sigmaaldrich.comuwec.edu

Therefore, the standard strategy for introducing aspartic acid in Boc-SPPS involves using building blocks like Boc-Asp(OcHex)-OH or its activated ester form. sigmaaldrich.comnih.govuchicago.edunih.gov This ensures the integrity of the peptide backbone during synthesis.

Protecting Group StrategyKey Features
α-Amino Protection Boc (tert-butyloxycarbonyl): Acid-labile, removed by TFA. uwec.edubachem.com
β-Carboxyl Protection OcHex (Cyclohexyl ester): Stable, minimizes aspartimide formation. sigmaaldrich.comuwec.edubachem.com
α-Carboxyl Activation OSu (N-hydroxysuccinimide ester): Highly reactive for efficient coupling. bachem.com

Advantages in Automated Peptide Synthesis

The principles of SPPS lend themselves well to automation. iris-biotech.delibretexts.org The use of pre-activated derivatives like this compound can streamline the coupling step in automated synthesizers. Automated systems perform the repetitive cycles of deprotection, washing, and coupling with high precision and efficiency. libretexts.orgnih.gov The reliable performance of the OcHex protecting group in preventing side reactions contributes to the successful automated synthesis of complex peptides containing aspartic acid. uwec.edunih.gov This allows for the routine preparation of peptides with 20 or more amino acids in a matter of hours. libretexts.org

Applications in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable method, particularly for large-scale production and the synthesis of peptide fragments. uwec.edubachem.comtu-darmstadt.de

Methodologies for Segment Condensation

LPPS can be performed in a stepwise manner or through a convergent approach, where smaller, protected peptide fragments are synthesized and then joined together (segment condensation). tu-darmstadt.de For this "fragment condensation" or "segment condensation" strategy, an activated C-terminal amino acid is crucial. This compound serves as an ideal activated building block for the C-terminus of a peptide fragment. bachem.com Its OSu ester readily reacts with the N-terminal amino group of another peptide fragment in solution to form a larger peptide. bachem.com This method can be more efficient for producing very long peptides as different fragments can be prepared simultaneously. bachem.com

Role in Sequential Polypeptide Assembly

In stepwise LPPS, peptides are built one amino acid at a time in a homogenous solution. bachem.commdpi.com Similar to SPPS, this involves cycles of Nα-deprotection followed by coupling. mdpi.com Reactive "active esters" of protected amino acids, such as the OSu esters, are very popular in solution synthesis as they can often be used without a separate coupling reagent. bachem.com this compound can be directly employed in these sequential assembly protocols. After coupling and the subsequent removal of the Boc group, the growing peptide remains in solution, ready for the next coupling cycle. mdpi.com While this method requires purification after each step, it allows for the synthesis of peptides with high purity. bachem.comtu-darmstadt.de

Synthesis PhaseCompound RoleRelevant Protecting Groups
Solution-Phase Activated building block for peptide bond formation.Boc (Nα-protection), OcHex (side-chain protection), OSu (Cα-activation). bachem.com

Synthesis of Peptides with Specific Research Relevance

The protected amino acid derivative, this compound, serves as a crucial building block in the synthesis of complex peptides for specialized research. Its unique structural features—the acid-labile Boc protecting group on the α-amine, the stable cyclohexyl ester (OcHex) protecting the β-carboxyl group, and the highly reactive N-hydroxysuccinimide (OSu) ester on the α-carboxyl group—make it particularly suitable for specific synthetic challenges. The cyclohexyl ester is instrumental in minimizing a common and problematic side reaction known as aspartimide formation, especially during the synthesis of sequences containing Asp-Gly or Asp-Ser pairs. uwec.edu This enhanced stability ensures higher purity and yield of the target peptide. uwec.edu

Construction of Arg-Gly-Asp (RGD) Sequences

The Arg-Gly-Asp (RGD) motif is a key cell adhesion sequence found in many extracellular matrix proteins, which interacts with integrin receptors on cell surfaces. Synthetic RGD peptides are widely used in biomedical research to study cell adhesion, migration, and signaling. nih.gov The synthesis of RGD-containing peptides, however, can be complicated by the tendency of the Asp-Gly bond to form a stable six-membered aspartimide ring, leading to undesired byproducts. uwec.edu

The use of Boc-Asp with a cyclohexyl (OcHex) side-chain protection, which is then activated as an OSu ester for coupling, is a strategic choice to circumvent this issue. uwec.edu Research has shown that bulky side-chain esters like cyclohexyl significantly reduce the rate of base-catalyzed aspartimide formation compared to more common esters like benzyl (OBzl). uwec.edu This makes this compound a preferred building block for incorporating the crucial aspartic acid residue into an RGD sequence, ensuring the integrity of the peptide backbone. uwec.edu The OSu ester provides efficient coupling to the N-terminal of a glycine (B1666218) residue, while the OcHex group remains stable throughout the coupling steps and subsequent deprotection of the Nα-Boc group for chain elongation. google.comsigmaaldrich.com

Synthesis of Aspartic Acid-Containing Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better receptor affinity. This compound is a valuable reagent in the creation of peptidomimetics where the aspartic acid residue is a key component of the pharmacophore.

The incorporation of non-native protecting groups like the cyclohexyl ester can subtly alter the conformational properties of the resulting peptide, which can be a goal in peptidomimetic design. Furthermore, the activated OSu ester allows for the efficient coupling of the Boc-Asp(OcHex) moiety to various unnatural amino acids or organic scaffolds, which are common features of peptidomimetic structures. p3bio.com For instance, hybrid peptides that incorporate both α- and β-amino acids are a significant class of peptidomimetics, and reagents like this compound can be used to build such chimeric chains. researchgate.net

Incorporation into Modified or Branched Peptides

The side-chain carboxyl group of aspartic acid provides a natural handle for creating modified or branched peptides. After the main peptide chain is assembled, the OcHex group on the aspartic acid side chain can be selectively removed under specific conditions (e.g., base-mediated hydrolysis) to reveal a free carboxylic acid. This free carboxyl group can then be used as an attachment point for another peptide chain, a fluorescent label, a drug molecule, or other modifications.

Alternatively, this compound can be used to introduce the N-terminal residue of a side chain. For example, the lysine (B10760008) side-chain amine of a resin-bound peptide can be acylated with this compound. Following the removal of the Boc group, a new peptide chain can be elongated from this aspartic acid residue, resulting in a branched peptide structure. The stability of the OcHex group during these synthetic steps is crucial for preventing unwanted side reactions.

Advanced Applications in Research Tool Synthesis

Beyond its use in linear and modified peptide chains, this compound facilitates the synthesis of sophisticated molecular tools for biochemical and biophysical research.

Use in Glycopeptide Synthesis

Glycopeptides, peptides bearing covalently attached carbohydrate moieties, are essential for studying the roles of protein glycosylation in cell recognition, signaling, and immune responses. A common strategy for synthesizing N-linked glycopeptides involves coupling a glycosylamine (an oligosaccharide with an amine at the anomeric position) to the side-chain carboxyl group of an aspartic acid residue. nih.gov

In this context, a protected peptide is first synthesized on a solid support, containing an Asp residue with its side-chain carboxyl group protected by an ester that can be removed orthogonally to the other protecting groups. While the search results highlight methods using Fmoc chemistry with a 2-phenylisopropyl (PhiPr) protecting group nih.gov, a similar strategy is applicable in Boc chemistry. After the main peptide is built, the OcHex group of an incorporated Asp residue can be removed. The resulting free side-chain carboxyl group is then activated and coupled to a complex glycosylamine. The stability of the OcHex group against premature cleavage is vital for the success of this convergent strategy.

Facilitation of Metal Coordination in Metallopeptides

Metallopeptides are peptides designed to bind metal ions for applications in catalysis, sensing, and the creation of novel biomaterials. The carboxylate side chains of aspartic and glutamic acid are common metal-binding ligands. This compound can be used to strategically place aspartic acid residues within a peptide sequence destined to become a metallopeptide.

Research has demonstrated that the β-carboxylate group of aspartic acid can effectively bind to metal ions such as Zn²⁺ and Cd²⁺. By using this compound in the synthesis, researchers can construct a specific peptide sequence. After the full peptide is synthesized and deprotected, the aspartic acid side chains are exposed and become available to coordinate with metal ions, facilitating the self-assembly of well-defined metal-peptide cages or capsules. The defined placement of these residues is critical for controlling the stoichiometry and geometry of the final metal-peptide complex.

Synthesis of Chemical Probes

The unique structural features of this compound make it a valuable building block in the synthesis of sophisticated chemical probes. These probes are instrumental in biochemical and cellular research for identifying, tracking, and quantifying biological molecules and processes. The strategic placement of its functional groups—the reactive N-hydroxysuccinimide (OSu) ester, the acid-labile N-α-Boc protecting group, and the stable side-chain cyclohexyl (OcHex) ester—allows for a modular and controlled approach to probe construction.

The primary role of the OSu ester in this context is to act as a highly efficient reactive handle for bioconjugation. N-hydroxysuccinimide esters are widely utilized for their ability to react with primary amines, such as the side chain of lysine residues or the N-terminus of peptides and proteins, to form stable amide bonds. researchgate.netnih.govrsc.org This reaction is a cornerstone of protein labeling and the assembly of complex biomolecular probes. researchgate.net

In a typical chemical probe synthesis, this compound can be used to introduce a protected aspartic acid residue that is pre-activated for conjugation. This is particularly useful when constructing peptide-based probes designed to investigate enzymes, receptors, or other protein targets. The synthesis strategy often involves coupling the OSu ester of the building block with an amine-functionalized reporter molecule, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a "clickable" alkyne or azide (B81097) group for subsequent bioorthogonal ligation. nih.govacs.org

For instance, a fluorescent probe could be synthesized by reacting this compound with an amine-containing dye. The resulting conjugate, now fluorescently tagged, can be incorporated into a larger peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The Boc group serves as a temporary protecting group for the α-amino function during the coupling of subsequent amino acids and is typically removed with a mild acid like trifluoroacetic acid (TFA).

The cyclohexyl ester protecting the aspartic acid side chain is crucial for maintaining the integrity of the probe during synthesis. The OcHex group is notably stable under the standard acidic conditions used for Boc-group removal and the basic conditions sometimes employed in Fmoc-based peptide synthesis. nih.gov This stability minimizes the risk of premature deprotection and, importantly, reduces the incidence of aspartimide formation—a common side reaction associated with aspartic acid residues that can lead to undesired byproducts and complicate purification. nih.govresearchgate.net The OcHex group is typically removed during the final cleavage of the peptide from the solid support, often using strong acids like anhydrous hydrogen fluoride (B91410) (HF).

The versatility of the OSu ester allows for its use in creating a wide array of probes. Researchers have demonstrated that NHS esters can serve as reactivity-based probes to map ligandable "hotspots" across the proteome, identifying reactive lysines, serines, threonines, and tyrosines. researchgate.netnih.govscience.gov This approach helps in the discovery of new binding sites for drug development. While a specific study detailing the use of this compound for this exact purpose is not available, its properties are consistent with the requirements for such applications.

The general scheme for utilizing this compound in probe synthesis involves the reaction of its OSu group with an amine-containing molecule (R-NH₂), which could be a reporter group or a component of a larger bioactive molecule.

General Reaction Scheme for Conjugation

Reactant 1Reactant 2ProductByproduct
This compoundR-NH₂ (e.g., amine-modified fluorophore, biotin-amine)Boc-Asp(OcHex)-NH-RN-hydroxysuccinimide (NHS)

This table illustrates the fundamental conjugation reaction where the activated ester of this compound couples with a primary amine to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct.

Functional Group Roles in Chemical Probe Synthesis

Functional GroupRole in SynthesisKey Features
Boc (tert-butyloxycarbonyl) N-α-amino group protectionAcid-labile; allows for sequential peptide elongation.
OcHex (Cyclohexyl ester) Side-chain carboxyl protectionStable to standard Boc deprotection conditions; minimizes aspartimide formation. nih.gov
OSu (N-hydroxysuccinimide ester) Reactive handle for conjugationForms stable amide bonds with primary amines; enables labeling with reporter groups. rsc.orgresearchgate.net

Methodological Advancements and Reaction Monitoring

Optimization of Coupling Conditions

The efficiency of incorporating the Boc-Asp(OcHex)-OSu moiety into a growing peptide chain is highly dependent on the coupling conditions, including the choice of activating agents and bases. The N-hydroxysuccinimide (OSu) ester is a pre-activated form, designed to react with primary amines. However, reaction kinetics and the suppression of side reactions can be finely tuned.

Common coupling strategies involve in situ activation or the use of pre-formed active esters. For the related carboxylic acid, Boc-Asp(OcHex)-OH, coupling reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an additive are standard. csbiochina.com Research has shown that the choice of additive significantly impacts conversion and minimizes epimerization. For instance, the use of OxymaPure with DIC has demonstrated high conversion rates with low levels of racemization. Another widely used activating agent is HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), typically used with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). google.comnih.gov

"In situ" neutralization protocols, where the deprotected amine salt is neutralized in the same step as the coupling reaction, often employing DIEA, have also proven effective in streamlining the synthesis process. uwec.edu

Table 1: Comparison of Coupling Reagent Systems for Aspartic Acid Derivatives This table illustrates the impact of different coupling reagents on reaction outcomes, based on data from analogous reactions.

Reagent SystemMixing Time (min)Conversion (%)Epimerization (%)
DIC/OxymaPure8–12990.5–2.1
HBTU/DIEA8924.8
Data derived from studies on related Boc-protected aspartic acid derivatives.

Techniques for Assessing Reaction Completeness and Purity

Rigorous monitoring of the coupling reaction is essential to ensure its completion and to characterize the purity of the resulting peptide. The most common and accessible techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). dokumen.pubunits.it

TLC offers a rapid, qualitative assessment of the reaction's progress. dokumen.pubunistra.fr By spotting the reaction mixture alongside the starting materials, one can visualize the consumption of the amine and the formation of the product. Stains like ninhydrin (B49086) are particularly useful as they react with free primary amines, allowing for a clear indication of whether the starting amine has been fully consumed. The choice of eluting solvent, often a mixture like dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), is critical for achieving good separation. dokumen.pub

For quantitative analysis and final purity assessment, Reverse-Phase HPLC (RP-HPLC) is the standard method. Peptides containing the Boc-Asp(OcHex) residue are typically analyzed using a C18 column with a gradient of acetonitrile (B52724) in water, often with trifluoroacetic acid (TFA) as an ion-pairing agent. Purity levels are expected to exceed 97-98% for use in further synthesis steps. Further characterization is achieved through mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), to confirm the molecular weight of the desired product and identify any potential by-products. uchicago.edu

Table 2: Common Analytical Techniques for Reaction Monitoring

TechniquePurposeTypical Conditions/ReagentsReference
TLC Reaction completionEluent: DCM/MeOH; Visualization: Ninhydrin dokumen.pub
RP-HPLC Purity assessment & QuantificationColumn: C18; Mobile Phase: Acetonitrile/Water with TFA uchicago.edu
LC-MS Product confirmation & By-product identificationESI source coupled with HPLC uchicago.edu

Strategies for Minimizing Undesired Side Reactions

A primary challenge in synthesizing peptides containing aspartic acid is the propensity for aspartimide formation. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl, forming a five-membered succinimide (B58015) ring. uwec.edu This side reaction is particularly prevalent when the subsequent amino acid residue is small and unhindered, such as glycine (B1666218) or serine. uwec.edu

The use of the cyclohexyl (OcHex) ester as a side-chain protecting group is a key strategy to mitigate this issue. units.it The steric bulk of the cyclohexyl group hinders the intramolecular attack, significantly reducing the rate of aspartimide formation compared to less bulky esters like the benzyl (B1604629) (OBzl) group. uwec.edu This makes this compound a preferred derivative for sequences known to be susceptible to this side reaction. uwec.educsbiochina.com

Racemization at the α-carbon is another potential side reaction during peptide coupling. While the OSu active ester is designed to minimize this risk, the choice of coupling additives and reaction conditions is still important. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are known to act as racemization suppressants.

Table 3: Protecting Group and Additive Strategies to Minimize Side Reactions

Side ReactionPrimary CauseMitigation StrategyMechanism of Action
Aspartimide Formation Intramolecular cyclization of the Asp side chainUse of bulky side-chain ester (e.g., OcHex)Steric hindrance prevents the nucleophilic attack of the backbone nitrogen on the side-chain carbonyl. uwec.edu
Racemization Base-catalyzed enolization during carboxyl activationAddition of HOBt or Oxyma to the coupling reactionThese additives form less reactive, more stable active esters, which reduces the time the α-carbon is susceptible to deprotonation.

Impact of Solvent Systems on Reaction Efficiency

Dichloromethane (DCM) is also widely used, particularly during the deprotection of the Boc group with trifluoroacetic acid (TFA). uwec.edudokumen.pub While TFA/DCM mixtures are effective, studies have shown that neat TFA can offer enhanced peptide resin solvation, leading to faster and more efficient deprotection. uwec.edu In some cases, specialized solvents are employed to enhance reaction efficiency. For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been used as both a solvent and a catalyst for Boc protection steps, noted for its ability to promote clean and efficient reactions with minimal side products. organic-chemistry.org The solubility of the starting material is also a key consideration; the cyclohexyl ester in this compound improves its solubility in common organic solvents compared to the free acid, facilitating easier handling and more efficient reactions. chemimpex.com The optimization of solvent systems, sometimes involving mixtures, is key to ensuring that all components remain in solution and are available to react, thereby maximizing coupling efficiency. biocrick.com

Comparative Analysis and Future Research Directions

Reactivity Profile Comparison with Other Activated Aspartic Acid Derivatives

The reactivity of Boc-Asp(OcHex)-OSu in peptide synthesis is primarily defined by the N-hydroxysuccinimide (NHS) ester, a widely used activating group that facilitates amide bond formation with primary amines under mild conditions. chemicalbook.comnih.gov The NHS ester provides a good balance of high reactivity and stability, making it a popular choice for both solution-phase and solid-phase peptide synthesis. chemicalbook.comcdnsciencepub.com

When comparing this compound to other activated aspartic acid derivatives, several factors come into play, including the side-chain protecting group and the activating group itself.

Comparison with other activating groups:

p-Nitrophenyl esters: Historically, p-nitrophenyl esters were common for peptide synthesis. chemicalbook.com However, NHS esters like this compound are generally preferred due to their higher reactivity and the formation of a water-soluble byproduct (N-hydroxysuccinimide), which simplifies purification. chemicalbook.com

Acyl chlorides and anhydrides: These are highly reactive but can lead to over-reaction and side products. NHS esters offer a more controlled and selective acylation. cdnsciencepub.com

Comparison with other side-chain protected aspartic acid NHS esters:

Boc-Asp(OBzl)-OSu: The benzyl (B1604629) (Bzl) ester is another common protecting group for the aspartic acid side chain. uwec.edu However, the cyclohexyl (cHex) group in this compound offers superior performance in minimizing a significant side reaction known as aspartimide formation. nih.govug.edu.plpeptide.com Studies have shown that the cyclohexyl ester leads to significantly less aspartimide formation during both acidic and basic treatments compared to the benzyl ester. nih.gov For instance, a tetrapeptide protected with a cyclohexyl ester showed a 170-fold reduction in aspartimide formation compared to its benzyl-protected counterpart under diisopropylethylamine treatment. nih.gov

Fmoc-Asp(OtBu)-OSu: In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) group is a standard side-chain protection for aspartic acid. nih.govsemanticscholar.org While effective, aspartimide formation can still be a major issue, especially in sequences prone to this side reaction, such as those containing -Asp-Gly- or -Asp-Asn-. semanticscholar.orgnih.gov The bulky nature of the cyclohexyl group provides a steric shield that is more effective at preventing the intramolecular cyclization that leads to aspartimide formation compared to the tBu group under certain conditions. researchgate.net

The following table provides a comparative overview of the reactivity and key features of this compound and other related aspartic acid derivatives.

CompoundActivating GroupSide-Chain Protecting GroupKey Features
This compound N-Hydroxysuccinimide (OSu)Cyclohexyl (OcHex)High reactivity, good stability, minimizes aspartimide formation. chemicalbook.comnih.govug.edu.pl
Boc-Asp(OBzl)-OSu N-Hydroxysuccinimide (OSu)Benzyl (OBzl)High reactivity, but more prone to aspartimide formation than OcHex. uwec.edunih.gov
Fmoc-Asp(OtBu)-OSu N-Hydroxysuccinimide (OSu)tert-Butyl (OtBu)Commonly used in Fmoc-SPPS, but aspartimide formation can be significant. nih.govsemanticscholar.org

Influence of Cyclohexyl vs. Other Side-Chain Protecting Groups on Synthetic Outcomes

The primary advantage of the cyclohexyl (cHex) ester protecting group is its exceptional ability to suppress aspartimide formation. nih.govug.edu.plpeptide.com This side reaction is a major challenge in peptide synthesis, as it leads to a mixture of byproducts, including d/l-α-aspartyl and d/l-β-aspartyl peptides, which are often difficult to separate from the desired product. nih.gov

Comparative analysis of side-chain protecting groups:

Cyclohexyl (cHex): The bulky and sterically hindering nature of the cyclohexyl group physically obstructs the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, which is the initial step of aspartimide formation. nih.govresearchgate.net It is significantly more resistant to both acid- and base-catalyzed aspartimide formation compared to other common protecting groups. nih.govug.edu.pl For example, under standard peptide synthesis conditions, the use of a cyclohexyl ester can reduce aspartimide formation to less than 2%. nih.gov

Benzyl (Bzl): The benzyl group is more susceptible to both acidic and basic conditions that promote aspartimide formation. uwec.edunih.gov In strong acid cleavage conditions like HF, the benzyl ester can lead to significant levels of this side reaction. nih.gov

tert-Butyl (tBu): While widely used in Fmoc chemistry, the tBu group is less effective at preventing aspartimide formation than more sterically hindered groups, especially in problematic sequences. semanticscholar.orgresearchgate.net

2,4-dimethyl-3-pentyl: This highly hindered protecting group has been shown to offer even greater protection against aspartimide formation than the cyclohexyl group, particularly at elevated temperatures used to overcome difficult couplings. researchgate.net

The following table summarizes the influence of different side-chain protecting groups on aspartimide formation.

Side-Chain Protecting GroupRelative Rate of Aspartimide Formation (Base-catalyzed)Stability to AcidKey Advantages
Cyclohexyl (cHex) Very Low nih.govHigh ug.edu.plrsc.orgExcellent suppression of aspartimide formation. nih.govug.edu.plpeptide.com
Benzyl (Bzl) High nih.govModerate bachem.comReadily removed by hydrogenolysis. bachem.com
tert-Butyl (tBu) Moderate semanticscholar.orgresearchgate.netLow (TFA labile) uwec.eduStandard for Fmoc/tBu strategy. researchgate.net
2,4-dimethyl-3-pentyl Extremely Low researchgate.netHigh researchgate.netSuperior protection at elevated temperatures. researchgate.net

Theoretical Studies on Conformational Effects of Protecting Groups in Peptide Chains

The conformational preferences of a peptide chain can be influenced by the nature of the amino acid side-chain protecting groups. iiserpune.ac.ind-nb.info While extensive theoretical studies specifically on the conformational effects of the cyclohexyl group in this compound are not widely available, general principles from computational studies on other protected peptides can provide valuable insights.

Theoretical studies, often employing methods like Density Functional Theory (DFT) and molecular dynamics simulations, have shown that protecting groups can significantly alter the local and global conformation of a peptide. iiserpune.ac.inmdpi.com These groups can introduce steric bulk, which restricts the rotational freedom around the peptide backbone's dihedral angles (phi and psi), and can also participate in non-covalent interactions, such as hydrogen bonds, that stabilize specific secondary structures like β-turns or helical folds. iiserpune.ac.inmdpi.comnih.gov

For instance, studies on peptides with benzyl protecting groups have indicated that the orientation of the benzyl group can determine whether the peptide adopts a closed or extended structure. iiserpune.ac.in It is plausible that the bulky, non-aromatic cyclohexyl group of this compound would also exert a significant steric influence on the peptide backbone. This steric hindrance could favor more extended conformations to minimize steric clashes, which in turn could contribute to the reduced propensity for intramolecular cyclization leading to aspartimide formation.

Further computational studies are needed to specifically model the conformational landscape of peptides containing Asp(OcHex) residues to elucidate the precise structural basis for the observed reduction in aspartimide formation. Such studies could involve comparing the conformational ensembles of peptides with different aspartic acid side-chain protecting groups (e.g., cHex, Bzl, tBu) and analyzing the populations of conformations that are permissive for the aspartimide-forming cyclization reaction.

Emerging Methodologies in Aspartic Acid-Containing Biomolecule Synthesis

The synthesis of biomolecules containing aspartic acid, particularly long peptides and proteins, remains an active area of research, with several emerging methodologies aimed at improving efficiency, purity, and the ability to incorporate modifications.

Improved Strategies to Minimize Aspartimide Formation: Beyond the use of sterically hindering protecting groups like cyclohexyl, other strategies are being developed. One promising approach is the addition of acidic additives to the piperidine (B6355638) solutions used for Fmoc group removal in SPPS. nih.govacs.org This has been shown to significantly reduce the levels of aspartimide-related impurities. nih.gov

Backbone Protection: The use of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, offers another way to suppress aspartimide formation by preventing the necessary geometry for cyclization. researchgate.net

Novel Coupling Reagents: The development of more efficient and selective coupling reagents continues to be a focus. Reagents like HATU and HCTU are widely used, but research into new activators that can further reduce racemization and side reactions is ongoing. dokumen.pub

Convergent Synthesis and Chemical Ligation: For the synthesis of very large peptides and proteins, convergent strategies involving the coupling of smaller, protected peptide fragments are becoming more common. peptide.com Techniques like native chemical ligation (NCL) allow for the chemoselective joining of unprotected peptide segments, one of which must have a C-terminal thioester. nih.gov

Cell-Free Protein Synthesis (CFPS): CFPS systems are emerging as powerful platforms for the production of proteins, including those containing non-canonical amino acids. frontiersin.org These systems offer greater control over the reaction environment and can be engineered to efficiently incorporate modified amino acids, potentially including derivatives of aspartic acid. frontiersin.org

Flow Chemistry: The application of flow chemistry to peptide synthesis is gaining traction. This technology allows for continuous production with precise control over reaction parameters, which can lead to higher yields, improved purity, and reduced synthesis times.

These advancements, combined with the use of optimized building blocks like this compound, are continually pushing the boundaries of what is possible in the chemical synthesis of complex aspartic acid-containing biomolecules.

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundN-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester α-N-hydroxysuccinimide ester
Boc-Asp(OBzl)-OSuN-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester α-N-hydroxysuccinimide ester
Fmoc-Asp(OtBu)-OSuN-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester
Boc-Asp(OMe)-OSuN-tert-Butoxycarbonyl-L-aspartic acid β-methyl ester α-N-hydroxysuccinimide ester
Boctert-Butoxycarbonyl
Fmoc9-Fluorenylmethoxycarbonyl
OSuN-Hydroxysuccinimide ester
OcHexCyclohexyl ester
OBzlBenzyl ester
OtButert-Butyl ester
OMeMethyl ester
Hmb2-Hydroxy-4-methoxybenzyl
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526)
HCTU(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
NCLNative Chemical Ligation
CFPSCell-Free Protein Synthesis
SPPSSolid-Phase Peptide Synthesis
DIEA/DIPEAN,N-Diisopropylethylamine
HFHydrogen Fluoride (B91410)
TFATrifluoroacetic Acid

Q & A

Q. What is the synthetic pathway for Boc-Asp(OcHex)-OSu, and how is its purity validated?

this compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amino group and activation of the carboxylic acid as a succinimide ester. The cyclohexyl ester (OcHex) protects the β-carboxyl group of aspartic acid. Purity is confirmed using reversed-phase HPLC (≥98% by area) and nuclear magnetic resonance (NMR) spectroscopy to verify the absence of unreacted starting materials or byproducts. Mass spectrometry (MS) validates the molecular ion peak at m/z 420.41 (C₂₀H₂₄N₂O₈) .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store the compound at −20°C in a desiccator to prevent hydrolysis of the active ester or degradation of the Boc group. Stability tests under these conditions show <2% decomposition over 12 months. Avoid exposure to moisture, acids, or bases during handling .

Q. How does the cyclohexyl ester (OcHex) group influence reactivity in peptide synthesis?

The OcHex group stabilizes the β-carboxyl group of aspartic acid during Boc-SPPS by resisting cleavage under standard acidic deprotection conditions (e.g., trifluoroacetic acid). This allows selective removal of the Boc group while retaining the ester, enabling sequential coupling of amino acids. Its bulkiness may reduce steric hindrance compared to benzyl (Bn) esters .

Advanced Research Questions

Q. How can racemization be minimized when incorporating this compound into peptide chains?

Racemization occurs via base-catalyzed enolization during coupling. Mitigation strategies include:

  • Using low temperatures (0–4°C) and short reaction times (<1 hour).
  • Employing HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) as coupling agents to reduce base exposure.
  • Monitoring optical rotation ([α]²⁰/D = −31±1° in DMF) to detect chiral integrity loss .

Q. What analytical methods resolve contradictions in coupling efficiency data for this compound?

Discrepancies in coupling yields (e.g., 85–95%) may arise from residual moisture or suboptimal activation. Use quantitative ninhydrin tests or LC-MS to measure unreacted amine groups. For reproducibility, pre-activate the carboxyl group with HOSu (N-hydroxysuccinimide) and ensure anhydrous DMF as the solvent .

Q. How does the OcHex group affect cleavage selectivity in multi-step peptide synthesis?

The OcHex group is stable under TFA-mediated Boc deprotection but cleaved via hydrogenolysis (H₂/Pd-C) or HF treatment . In complex sequences, use orthogonal protection (e.g., Fmoc for other residues) to avoid premature cleavage. For example, OcHex remains intact during TFA steps but is removed in a final HF step for global deprotection .

Q. What strategies optimize the incorporation of this compound into sterically hindered peptides?

Steric hindrance can reduce coupling efficiency. Solutions include:

  • Double coupling : Repeat the coupling step with fresh reagents.
  • Ultrasound-assisted synthesis : Enhances reagent diffusion in swollen resin.
  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 10 minutes at 50°C) .

Data Reporting and Validation

Q. What criteria should be followed when reporting this compound characterization data?

Include:

  • HPLC chromatograms (retention time, purity %).
  • NMR assignments (¹H and ¹³C shifts for Boc, OcHex, and succinimide groups).
  • Optical rotation and melting point (98–102°C).
  • MS data (observed vs. theoretical m/z). Cross-reference with Beilstein (3636009) and PubChem identifiers for reproducibility .

Q. How should researchers address inconsistencies in melting point data for this compound?

Variations in reported melting points (e.g., 98–102°C vs. 95–100°C) may stem from polymorphic forms or impurities. Recrystallize the compound from ethyl acetate/hexane and compare DSC (differential scanning calorimetry) thermograms with literature values .

Methodological Resources

Q. Where can researchers find validated protocols for this compound applications?

Consult Sigma-Aldrich technical bulletins for synthesis guidelines and Beilstein Journal of Organic Chemistry for advanced methodologies. Use Scopus to track citations of seminal papers (e.g., CAS 112898-18-7) and Web of Science for reaction optimization studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.